
4-methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16F6N4O3 and its molecular weight is 438.33. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Stabilities and Docking Studies
Research into benzimidazole derivatives that bear 1,2,4-triazole groups, including compounds similar to the one , has revealed significant insights into their molecular stabilities, conformational analyses, and potential as EGFR inhibitors in anti-cancer applications. Molecular docking studies provide evidence of these compounds' interactions with the EGFR binding pocket, indicating their relevance in designing new therapeutic agents (Karayel, 2021).
Antimicrobial Activities
The synthesis and investigation of novel 1,2,4-triazole derivatives have led to the identification of compounds with promising antimicrobial activities. These studies highlight the potential of such compounds, including variations of the specified molecule, in addressing microbial resistance by presenting new mechanisms of action against bacteria and fungi (Bektaş et al., 2007).
Synthesis Techniques and Chemical Properties
Advances in organic synthesis methods have enabled the creation of complex molecules, including triazole derivatives. For instance, research into oxindole synthesis via palladium-catalyzed CH functionalization demonstrates the sophisticated techniques available for constructing molecules with specific functional groups that could potentially include compounds similar to the target molecule (Magano et al., 2014).
Antifungal and Antibacterial Potential
The synthesis of new thiazolo and triazolo derivatives, including those similar to the specified compound, has shown significant biological activity against a range of microorganisms. These findings suggest the potential of such compounds in developing new antimicrobial agents with high efficacy (Suresh et al., 2016).
Molecular Docking and Inhibitory Activities
Further research into benzimidazole and triazole compounds has involved detailed molecular docking studies to understand their inhibitory activities against various biological targets. These studies are crucial for the rational design of new drugs and materials with specific properties (Orjala et al., 1993).
Propriétés
IUPAC Name |
4-methyl-2-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O3/c1-25-15(17(21,22)23)24-27(16(25)29)8-3-5-26(6-4-8)14(28)9-7-10(18)12(20)13(30-2)11(9)19/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQORTHGOOLBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3F)OC)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

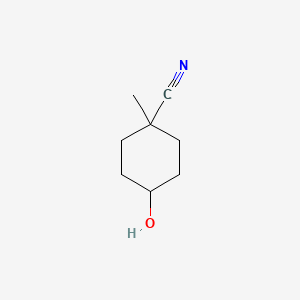
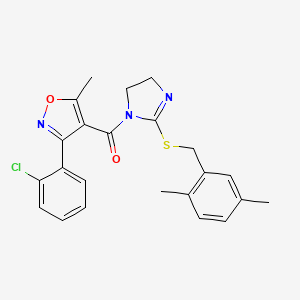
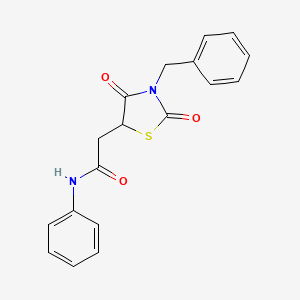

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)
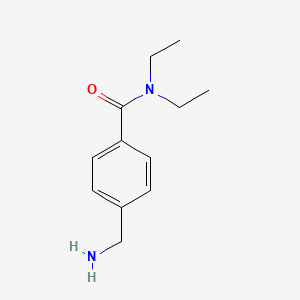

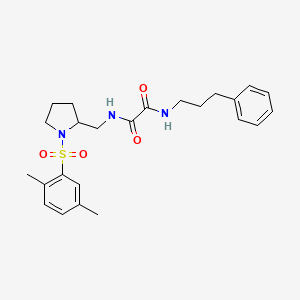


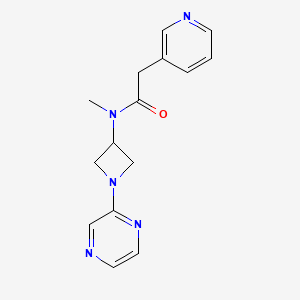
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)